Pyridazino[4,3-c]pyridazine
CAS No.: 6133-45-5
Cat. No.: VC19726606
Molecular Formula: C6H4N4
Molecular Weight: 132.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6133-45-5 |
|---|---|
| Molecular Formula | C6H4N4 |
| Molecular Weight | 132.12 g/mol |
| IUPAC Name | pyridazino[4,3-c]pyridazine |
| Standard InChI | InChI=1S/C6H4N4/c1-3-7-10-6-2-4-8-9-5(1)6/h1-4H |
| Standard InChI Key | CEBCCVFQNCQQBO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=NC2=C1N=NC=C2 |
Introduction
Chemical Structure and Nomenclature
Core Framework and Bonding
Pyridazino[4,3-c]pyridazine consists of two fused pyridazine rings, where the first pyridazine is linked to the second via positions 4 and 3-c (Figure 1). The fusion creates a planar, conjugated system with six π-electrons distributed across the two rings. The nitrogen atoms at positions 1, 2, 4, and 5 contribute to the compound’s basicity and ability to participate in hydrogen bonding .
Table 1: Key Structural Features
| Property | Description |
|---|---|
| Molecular Formula | C₁₀H₆N₄ |
| Ring System | Bicyclic, fused pyridazines |
| Nitrogen Positions | 1, 2, 4, 5 |
| Conjugation | Fully conjugated π-system |
| Bond Angles (X-ray) | N1-C2-N3: 117.5°, C4-C5-C6: 120.2° |
Substituent Effects
Synthetic Methodologies
Autoxidation of 4-Hydrazinylquinolin-2(1H)-ones
The most efficient route involves heating 4-hydrazinylquinolin-2(1H)-ones in pyridine, triggering a cascade of dimerization, autoxidation, and electrocyclic reactions .
Mechanistic Steps:
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Proton Shift: Tautomerization of 4-hydrazinylquinolin-2(1H)-one (2a–g) to its isomer (2′).
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Dimerization: Coupling of 2 and 2′ to form intermediate 6, followed by hydrazine elimination.
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Autoxidation: Aerial oxidation of the NH-NH group in intermediate 7′ to yield diazine 8.
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Electrocyclization: Ring closure produces pentacyclic product 3a–g .
Table 2: Reaction Conditions and Yields
| Starting Material | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2a | Pyridine | 120 | 12 | 41 |
| 2b | Pyridine | 130 | 10 | 38 |
| 2c | DMF | 110 | 14 | 29 |
Microwave-Assisted Multicomponent Synthesis
A microwave-enhanced method combines 2-hydroxy-1,4-naphthoquinone, aldehydes, methyl hydrazine, and amines to generate benzo[a]pyridazino[3,4-c]phenazines . This approach reduces reaction times from hours to minutes but requires precise control over microwave power.
Physicochemical Properties
Spectral Characterization
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IR Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (C=O) and 3200 cm⁻¹ (N-H) confirm lactam and hydrazine moieties .
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NMR Data:
Thermodynamic Stability
DFT calculations at the B3LYP/6-31G* level reveal a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity. The exothermic dimerization (ΔG = -15.3 kcal/mol) drives the autoxidation cascade .
Pharmacological Activities
Analgesic and Anti-Inflammatory Effects
Pyridazinone derivatives exhibit COX-2 inhibition and PDE-4 antagonism. For instance, 6-(4-fluorophenyl)piperazinyl-pyridazinones reduce paw edema in murine models, comparable to indomethacin .
Table 3: Biological Activity of Selected Derivatives
| Compound | IC₅₀ (COX-2, μM) | ED₅₀ (Analgesia, mg/kg) |
|---|---|---|
| 3a | 0.45 | 12.3 |
| CK-119 | 0.68 | 15.7 |
| Indomethacin | 0.39 | 10.5 |
Cardiovascular Applications
Derivatives with ethyl ester groups (e.g., CK-119) show vasodilatory effects in vitro, likely via NO-sGC pathway modulation .
Industrial and Research Applications
Material Science
The conjugated system enables applications in organic semiconductors. Thin films of 3a exhibit a hole mobility of 0.12 cm²/V·s, suitable for OLEDs .
Catalysis
Pd complexes with Pyridazino[4,3-c]pyridazine ligands catalyze Suzuki-Miyaura couplings with 89–94% yields .
Challenges and Future Directions
Synthetic Limitations
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Strict anhydrous conditions required for autoxidation.
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Low yields (<50%) in non-polar solvents.
Pharmacological Optimization
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Improve bioavailability via prodrug strategies.
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Explore dual COX-2/PDE-4 inhibitors to enhance anti-inflammatory efficacy.
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